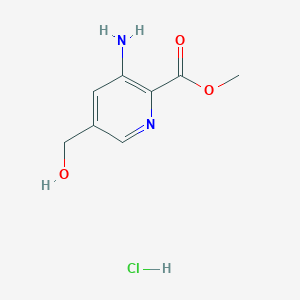
Methyl3-amino-5-(hydroxymethyl)pyridine-2-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride is a chemical compound with a pyridine ring structure. It is known for its potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride typically involves the reaction of 3-amino-5-(hydroxymethyl)pyridine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
化学反応の分析
Types of Reactions
Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-carboxy-5-(hydroxymethyl)pyridine-2-carboxylate.
Reduction: 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxymethyl and amino groups play a crucial role in forming hydrogen bonds and electrostatic interactions with the enzyme’s active site residues .
類似化合物との比較
Similar Compounds
- Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate.
- 3-amino-5-(hydroxymethyl)pyridine-2-carboxylic acid.
- Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate sulfate .
Uniqueness
Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility in water and other polar solvents. This property makes it more suitable for biological and medicinal applications compared to its non-salt counterparts.
特性
分子式 |
C8H11ClN2O3 |
|---|---|
分子量 |
218.64 g/mol |
IUPAC名 |
methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-13-8(12)7-6(9)2-5(4-11)3-10-7;/h2-3,11H,4,9H2,1H3;1H |
InChIキー |
KGKXPUFLIVEZJH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=N1)CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


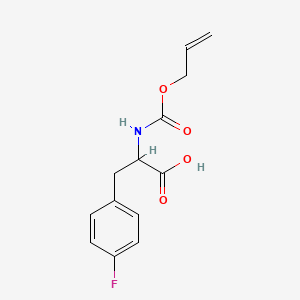
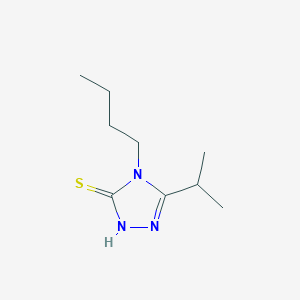
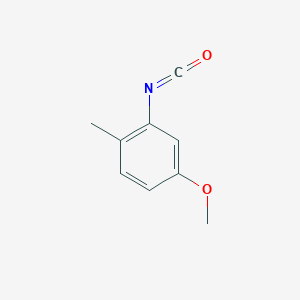
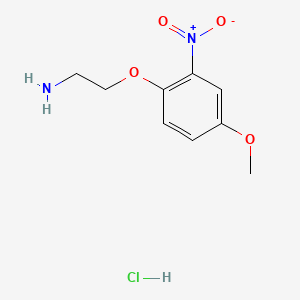
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
![3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride](/img/structure/B13512988.png)
![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)

![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
amine](/img/structure/B13513030.png)
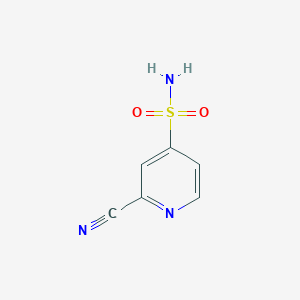
![2-[1-(Nitromethyl)cyclopropyl]acetic acid](/img/structure/B13513043.png)
